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Compound of Interest

Compound Name: Azepane-2,4-dione

Cat. No.: B2853635 Get Quote

An in-depth analysis of the therapeutic potential of azepane-based compounds, focusing on

their antimicrobial and kinase inhibitory activities. This guide provides a comparative overview

of analog performance, supported by experimental data and detailed protocols.

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged

structure in medicinal chemistry, forming the core of numerous biologically active compounds

and approved drugs.[1][2] The conformational flexibility of the azepane ring allows for diverse

substitutions, making it a versatile template for designing potent and selective therapeutic

agents.[3] This guide offers a comparative analysis of the biological activities of various

azepane analogs, with a focus on their antimicrobial properties and their potential as kinase

inhibitors, providing valuable insights for researchers and drug development professionals.

Antimicrobial Activity of Azepane Derivatives
A series of pyridobenzazepine derivatives has been synthesized and evaluated for their in-vitro

antimicrobial activity against a panel of pathogenic bacteria and fungi. The data, summarized in

the table below, highlights the potential of this class of compounds in combating microbial

infections.

Table 1: Minimum Inhibitory Concentrations (MIC) of
Azepane Analogs against Bacterial and Fungal Strains
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Compound ID
Gram-Negative
Bacteria MIC
(µg/mL)

Gram-Positive
Bacteria MIC
(µg/mL)

Fungal Strains MIC
(µg/mL)

E. coli P. hauseri P. aeruginosa

8 39 78 78

9 1250 1250 1250

10 156 313 313

11 1250 1250 1250

12 313 625 625

13 1250 2500 1250

14 313 313 313

15 1250 1250 1250

Amikacin 1.2 2.4 4.9

Nystatin - - -

Fluconazole - - -

Data extracted from "Synthesis and antimicrobial activity of azepine and thiepine derivatives".

[4][5]

Among the tested compounds, derivative 8 demonstrated the most potent and broad-spectrum

antibacterial activity, with MIC values ranging from 39 to 78 µg/mL against the tested strains.[4]

Notably, compounds 12 and 27 (not fully detailed in the provided excerpt) exhibited excellent

antifungal activity against C. albicans and S. cerevisiae, with MIC values of 156 µg/mL,

surpassing the efficacy of the standard antifungal agent nystatin.[4]

Azepane Analogs as Kinase Inhibitors
The dysregulation of protein kinase signaling is a hallmark of many diseases, including cancer.

[6] Azepane-containing compounds have emerged as promising scaffolds for the development

of potent and selective kinase inhibitors. Of particular interest is the inhibition of Aurora
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kinases, a family of serine/threonine kinases that play a crucial role in cell cycle regulation and

are often overexpressed in tumors.[7]

While a comprehensive table of azepane analogs targeting a specific kinase with their

corresponding IC50 values is not readily available in the public domain, structure-activity

relationship (SAR) studies on various heterocyclic cores, including those related to azepanes,

have provided valuable insights for the design of such inhibitors. The general approach

involves designing molecules that can effectively interact with the ATP-binding pocket of the

target kinase.

Signaling Pathway: Dopamine Transporter
Regulation
Azepane analogs have also been investigated as inhibitors of the dopamine transporter (DAT),

a key regulator of dopamine signaling in the brain.[8] The function of DAT is modulated by

complex signaling pathways, including those involving protein kinase C (PKC) and extracellular

signal-regulated kinase (ERK).[9] Inhibition of DAT can lead to an increase in synaptic

dopamine levels, a mechanism relevant to the treatment of various neurological and psychiatric

disorders.

Dopamine

Dopamine Transporter (DAT)

Binds

Dopamine (reuptake)

Translocates

Synaptic Vesicle
Sequestration

Protein Kinase C (PKC)

Phosphorylates & Regulates

ERK

Modulates

Click to download full resolution via product page

Caption: Regulation of the Dopamine Transporter (DAT) by intracellular signaling pathways.
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Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution
Method
The minimum inhibitory concentration (MIC) of the azepane analogs is determined using the

broth microdilution method according to standardized protocols.[9]

Inoculum Preparation: Bacterial or fungal strains are cultured on appropriate agar plates.

Well-isolated colonies are then used to prepare a standardized inoculum suspension in a

sterile saline solution, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

Serial Dilution: The test compounds are serially diluted in a multi-well microtiter plate

containing a suitable broth medium.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The microtiter plates are incubated at an appropriate temperature and duration

for the specific microorganism being tested.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.[9]

Experimental Workflow for Kinase Inhibitor Screening
The following diagram illustrates a typical high-throughput screening workflow for identifying

and characterizing kinase inhibitors.
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Caption: A generalized workflow for the screening and development of kinase inhibitors.
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This guide provides a foundational understanding of the biological potential of azepane

analogs. The presented data and protocols serve as a valuable resource for researchers

aiming to explore and develop novel therapeutics based on this versatile scaffold. Further

investigations into the structure-activity relationships of azepane derivatives are warranted to

unlock their full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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